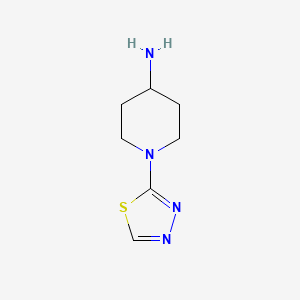

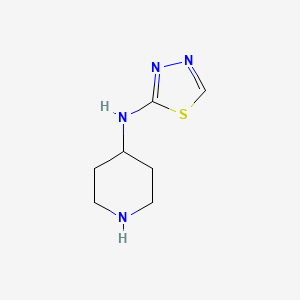

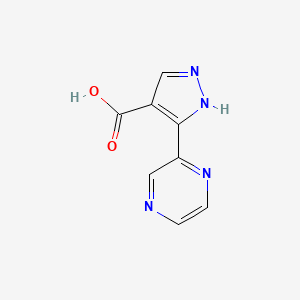

![molecular formula C12H12N2O2 B1469245 1-[(3-氰基苯基)甲基]氮杂环丁烷-3-羧酸 CAS No. 1340080-49-0](/img/structure/B1469245.png)

1-[(3-氰基苯基)甲基]氮杂环丁烷-3-羧酸

描述

Synthesis Analysis

Azetidines and their derivatives are valuable compounds in pharmaceutical and agrochemical research . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Molecular Structure Analysis

The molecular weight of “1-[(3-Cyanophenyl)methyl]azetidine-3-carboxylic acid” is 216.24 g/mol. The IR spectrum shows peaks at 3278 cm−1 (–OH), 1576 cm−1 (acid –C=O), and 1510 cm−1 (acid –C–O) .Chemical Reactions Analysis

Azetidines are known for their unique reactivity, which is driven by a considerable ring strain . The aza-Michael addition of 1H-pyrazole, 4-bromo-1H-pyrazole, and 3-trifluoromethyl-1H-pyrazole was carried out under the same conditions as above (DBU and solvent acetonitrile), but its duration was longer (16 h) than with heterocyclic aliphatic amines (4 h); consequently, the 3-(pyrazol-1-yl)azetidine adducts 4j, 4k, and 4l reached 83%, 82%, and 73% yields, respectively .Physical and Chemical Properties Analysis

The compound has a melting point of 286°C (dec.) (lit.) . The 1H NMR (DMSO-d6-D2O 300 MHz) δ (ppm): 1.40–1.61 (6H, m, cyclopentyl–CH2), 1.76–1.82 (2H, m, cyclopentyl–CH2), 3.08 (1H, t, J = 8.4 Hz, cyclopentyl–CH), 3.53–3.55 (1H, m, azetidine–CH), 3.80–3.99 (4H, m, azetidine–CH2) .科学研究应用

肽合成

“1-[(3-氰基苯基)甲基]氮杂环丁烷-3-羧酸”是肽合成领域中一种有价值的化合物。其结构允许将氮杂环丁烷环引入肽中,这可以显著改变肽的构象,从而影响其生物活性。 这在开发具有增强稳定性和功效的新型治疗性肽方面尤其有用 .

药物发现

该化合物的独特结构,兼具氮杂环丁烷和羧酸官能团,使其成为药物化学领域的一种用途广泛的中间体。 它可以作为合成新型候选药物的支架,有可能导致发现治疗各种疾病的新疗法 .

农药研究

在农药研究中,“1-[(3-氰基苯基)甲基]氮杂环丁烷-3-羧酸”可用于创建具有潜在用途的新化合物,如杀虫剂或除草剂。 其氰基苯基基团可能与害虫中特定的酶或受体相互作用,为作物保护提供一种新方法 .

材料科学

该化合物的刚性结构可用于材料科学,特别是用于创建具有特定机械性能的聚合物。 当氮杂环丁烷环被掺入聚合物链中时,它可以赋予聚合物韧性和弹性 .

生物偶联

生物偶联技术通常需要在特定条件下稳定且反应性的连接体。 “1-[(3-氰基苯基)甲基]氮杂环丁烷-3-羧酸”可以用作开发抗体-药物偶联物 (ADC) 或其他基于蛋白质的治疗剂中的连接体,在治疗剂和靶向分子之间提供稳定的连接 .

靶向蛋白质降解

该化合物作为PROTAC(蛋白质降解靶向嵌合体)开发中的一种刚性连接体非常有用,用于靶向蛋白质降解。 它可以帮助设计将泛素连接酶和靶蛋白结合在一起的双功能分子,导致后者被降解 .

未来方向

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . Future research may focus on further exploring the unique reactivity of azetidines and their potential applications in various fields.

生化分析

Biochemical Properties

1-[(3-Cyanophenyl)methyl]azetidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been found to bind with affinity equal to that of glycine in a [3H]strychnine binding assay . This interaction suggests that 1-[(3-Cyanophenyl)methyl]azetidine-3-carboxylic acid may act as an agonist at the strychnine-sensitive glycine receptor, thereby modulating neurotransmission.

Cellular Effects

The effects of 1-[(3-Cyanophenyl)methyl]azetidine-3-carboxylic acid on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with glycine receptors can alter neuronal signaling, potentially impacting processes such as synaptic transmission and plasticity . Additionally, it may affect gene expression by modulating the activity of transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, 1-[(3-Cyanophenyl)methyl]azetidine-3-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in biochemical pathways. For instance, its binding to glycine receptors can inhibit the receptor’s activity, resulting in altered neurotransmission . Furthermore, it may influence gene expression by interacting with DNA or RNA, thereby affecting the transcription and translation processes.

Temporal Effects in Laboratory Settings

The stability and degradation of 1-[(3-Cyanophenyl)methyl]azetidine-3-carboxylic acid over time are crucial factors in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods

Dosage Effects in Animal Models

The effects of 1-[(3-Cyanophenyl)methyl]azetidine-3-carboxylic acid vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as modulating neurotransmission and improving cognitive function . At high doses, it can cause toxic or adverse effects, including neurotoxicity and cellular damage. Therefore, careful dosage optimization is essential to maximize its therapeutic potential while minimizing risks.

Metabolic Pathways

1-[(3-Cyanophenyl)methyl]azetidine-3-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. For example, its interaction with glycine receptors can modulate the synthesis and degradation of neurotransmitters, thereby impacting neuronal metabolism .

Transport and Distribution

The transport and distribution of 1-[(3-Cyanophenyl)methyl]azetidine-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For instance, it may be transported across the blood-brain barrier by specific transporters, allowing it to exert its effects on the central nervous system .

Subcellular Localization

The subcellular localization of 1-[(3-Cyanophenyl)methyl]azetidine-3-carboxylic acid is crucial for its activity and function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to synaptic vesicles in neurons, where it can modulate neurotransmitter release and synaptic transmission .

属性

IUPAC Name |

1-[(3-cyanophenyl)methyl]azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c13-5-9-2-1-3-10(4-9)6-14-7-11(8-14)12(15)16/h1-4,11H,6-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWAQIXVOJDGXGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC(=CC=C2)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

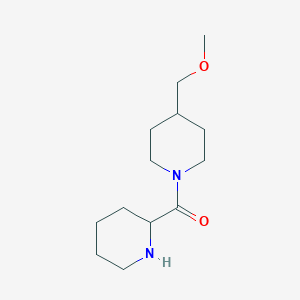

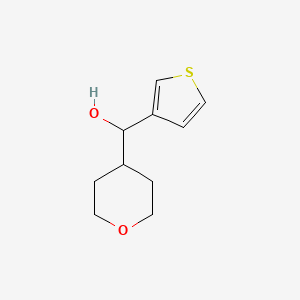

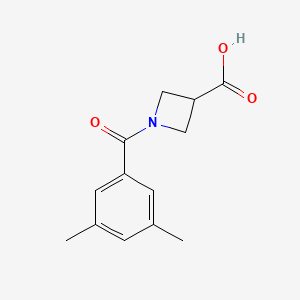

![1-[(2-Methylphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469177.png)

![1-[(Butylcarbamoyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469178.png)